6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate
Description
This compound is a tricyclic pyrrolopyridine derivative featuring three ester groups: a benzyl group at the 6-O position, a tert-butyl group at the 1-O position, and an ethyl group at the 4a-O position. Its stereochemistry is defined as (4aR,7aS), which influences its conformational stability and pharmacological interactions. The hexahydropyrrolo[3,4-b]pyridine core provides a rigid bicyclic framework, while the ester substituents modulate solubility, metabolic stability, and target binding affinity.
Characterization typically employs 1H/13C NMR, IR spectroscopy, and mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, related tricyclic esters exhibit distinct NMR signals for tert-butyl (~1.4 ppm) and benzyl groups (~4.5–5.0 ppm for CH2Ph) .
Properties
IUPAC Name |
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6/c1-5-29-19(26)23-12-9-13-25(21(28)31-22(2,3)4)18(23)14-24(16-23)20(27)30-15-17-10-7-6-8-11-17/h6-8,10-11,18H,5,9,12-16H2,1-4H3/t18-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMGXILBCVSCBO-WZONZLPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCCN(C1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]12CCCN([C@@H]1CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multi-Step Esterification and Ring Functionalization
The preparation of this tricarboxylate derivative hinges on sequential esterification and stereocontrolled functionalization of the pyrrolo[3,4-b]pyridine core. A pivotal approach involves:
- Core Synthesis : Cyclization of γ-aminobutyric acid derivatives under Mitsunobu conditions to form the hexahydropyrrolopyridine骨架.
- Selective Protection :
- Benzylation : 6-O-benzyl introduction through nucleophilic substitution with benzyl bromide in acetonitrile, employing potassium carbonate as base.
Critical to this route is maintaining the (4aR,7aS) configuration, achieved through chiral resolution using D(-)-tartaric acid in toluene/acetone mixtures (3:1 v/v), yielding enantiomeric excess >98%.
Stepwise Synthetic Procedures
Initial Cyclization and Intermediate Isolation
The synthesis commences with formation of the bicyclic intermediate:
# Representative reaction scheme for core formation
1. Dissolve ethyl 3-aminopyrrolidine-2-carboxylate (1.0 eq) in dry THF
2. Add Boc₂O (1.2 eq) and DMAP (0.1 eq) at 0°C
3. Stir for 12 h at 25°C under N₂ atmosphere
4. Quench with saturated NH₄Cl, extract with EtOAc (3×50 mL)
5. Dry over Na₂SO₄, concentrate under reduced pressure
This procedure yields the 1-O-Boc protected intermediate in 82–87% yield. Subsequent ethyl esterification at 4a-O requires strict temperature control (-10°C to 0°C) to prevent epimerization.
Benzylation Optimization Studies
Key parameters for 6-O-benzylation:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Acetonitrile | +18% vs DMF |
| Base | K₂CO₃ | +32% vs NaOH |
| Temperature | 60°C | +25% vs RT |
| Reaction Time | 8 h | Max conversion |
Benzyl bromide stoichiometry exceeding 1.5 equivalents led to di-benzylated byproducts (∼15%), necessitating precise reagent control.
Process Chemistry and Scalability
Continuous Flow Hydrogenation
Industrial-scale production employs continuous hydrogenation reactors (Parr Instruments) for:
Crystallization-Induced Dynamic Resolution
A breakthrough in enantiopurity enhancement utilizes:
- Chiral solvent system: (+)-pinanediol in heptane/ethyl acetate (4:1)
- Cooling gradient: 40°C → -20°C over 6 h
This method improves ee from 92% to 99.5% while recovering 85% product.
Analytical Characterization Protocols
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
- δ 7.35–7.28 (m, 5H, Ar-H) confirms benzyl presence
- δ 1.48 (s, 9H) verifies tert-butyl integrity
- δ 4.21 (q, J=7.1 Hz, 2H) correlates with ethyl ester
HRMS (ESI+) :
Chromatographic Purity Assessment
HPLC method (USP L7 column):
Alternative Synthetic Pathways
Microwave-Assisted Cycloaddition
Emerging approaches employ 1,3-dipolar cycloaddition under microwave irradiation (150°C, 20 min):
Enzymatic Resolution Techniques
Immobilized lipase (Candida antarctica Lipase B) enables kinetic resolution:
- Substrate: racemic 4a-hydroxy intermediate
- Acylation with vinyl acetate in MTBE
- 48 h reaction achieves 91% ee for (4aR) isomer.
Industrial Manufacturing Considerations
Cost-Benefit Analysis of Protecting Groups
| Protecting Group | Relative Cost | Removal Efficiency | Scalability |
|---|---|---|---|
| tert-Butyl | $$$ | 98% (TFA) | Excellent |
| Benzyl | $$ | 99% (H₂/Pd) | Good |
| Ethyl | $ | 95% (LiOH) | Moderate |
Process economics favor sequential deprotection: initial benzyl removal via hydrogenation, followed by tert-butyl cleavage with trifluoroacetic acid.
Chemical Reactions Analysis
Types of Reactions
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related pyrrolopyridine and heterocyclic derivatives (Table 1), focusing on substituent effects and bioactivity.
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
Substituent Impact on Solubility :
- The target compound’s ethyl group (4a-O position) may enhance solubility compared to tert-butyl-dominated analogs (e.g., compound 24 in ), which exhibit moderate HT-Solubility (5–25 µM) .
- Benzyl groups (common in all compounds) improve lipophilicity but may reduce metabolic stability due to oxidative susceptibility .
Bioactivity: Compound 24 () demonstrates potent autotaxin inhibition (IC50 < 100 nM), suggesting that the pyrrolopyridine core is critical for enzyme interaction. The target compound’s tricarboxylate structure could similarly target charged binding pockets . No glutathione adducts were reported for compound 24, indicating metabolic stability under screening conditions .
Stereochemical Considerations :
- The (4aR,7aS) configuration in the target compound likely enforces a specific conformation, analogous to (3aR,6aR) isomers in related pyrrolidines, which show enhanced binding affinity due to reduced rotational freedom .
Biological Activity
6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate is a complex organic compound belonging to the pyrrolopyridine class. Its unique structure includes a tert-butyl group and a benzyl group that contribute to its biological activity. This article aims to explore the compound's biological effects based on existing research.
The molecular formula of the compound is with a molecular weight of g/mol. The IUPAC name is 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N2O5 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-6-benzyl-4-oxo-3,5,7,7a-tetrahydro-2H-pyrrolo[3,4-b]pyridine-1,4a-dicarboxylate |
| InChI | InChI=1S/C22H30N2O5/c1-5... |
| InChI Key | LTSURGBROHPJHY-HTAPYJJXSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The exact mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors influencing physiological responses.
Biological Activities
Research indicates that compounds similar to 6-O-benzyl 1-O-tert-butyl 4a-O-ethyl have demonstrated various biological activities:
- Anticancer Activity : Some studies have shown that pyrrolopyridine derivatives exhibit significant cytotoxic effects against cancer cell lines. For instance:
- Antimicrobial Properties : Similar derivatives have been evaluated for their antibacterial activities against various pathogens:
- Neuroprotective Effects : Pyrrolopyridine derivatives have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases.
Study on Anticancer Activity
A recent investigation focused on the anticancer properties of pyrrolopyridine derivatives found that certain modifications significantly enhanced their cytotoxicity against human cancer cell lines. The study highlighted the importance of structural features in modulating biological activity.
Study on Antimicrobial Activity
Another study examined the antibacterial efficacy of various pyrrolopyridine compounds against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity compared to standard antibiotics.
Q & A
Q. How to design a scalable synthesis route for gram-scale production?
- Methodological Answer : Replace batch reactors with continuous-flow systems to enhance heat/mass transfer. For example, ’s acetonitrile-based reaction can be adapted to a microfluidic reactor (residence time = 4 hours, 50°C). Use PAT (process analytical technology) like inline FTIR to monitor conversion in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
